Methods and Technical Details
The synthesis of Talaglumetad hydrochloride involves several key steps:
Industrial production methods optimize these synthetic routes for large-scale manufacturing, ensuring high yield and purity through efficient purification techniques and stringent quality control measures.
Structure and Data
Talaglumetad's molecular structure can be characterized by its complex bicyclic framework, which is essential for its biological activity. The precise molecular formula is not explicitly detailed in the available literature, but it is derived from Eglumetad (C8H11NO4) with alterations in functional groups to enhance receptor selectivity.
Key structural features include:
Reactions and Technical Details
Talaglumetad undergoes several key chemical reactions:
Common reagents used in these reactions include:
Process and Data
Talaglumetad acts primarily as an agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are crucial in reducing postsynaptic potentials in the cortex by inhibiting the release of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA).
The mechanism involves:
Research indicates that Talaglumetad has a high binding affinity for mGluR2 (K_i = 149 nM) and mGluR3 (K_i = 92 nM), while showing minimal affinity for other types of receptors .
Physical and Chemical Properties
While specific physical properties of Talaglumetad are not extensively documented, general characteristics can be inferred from related compounds:
Chemical properties include:
Scientific Uses
Talaglumetad has been investigated for various scientific applications:
Talaglumetad (LY-544344) is a rationally designed prodrug featuring an L-alanine promoiety conjugated via an amide bond to the pharmacologically active metabolite LY354740 (Eglumegad), a potent group II metabotropic glutamate receptor (mGluR2/3) agonist. The core structure of LY354740 comprises a conformationally constrained (1S,2S,5R,6S)-bicyclo[3.1.0]hexane scaffold with two carboxylic acid groups, which confers potent receptor binding affinity but limits oral bioavailability due to high hydrophilicity (logP ≈ -1.2). The prodrug modification masks one carboxylic acid as an amino acid amide (specifically L-alanine), significantly enhancing lipophilicity (logP ≈ 0.8) and enabling efficient passive diffusion across biological membranes. This structural duality—retaining the critical pharmacophore while transiently modifying ionizable groups—exemplifies targeted prodrug design to overcome bioavailability barriers [1] [5] [9].
Table 1: Structural and Physicochemical Properties of Talaglumetad vs. LY354740
Property | Talaglumetad (Prodrug) | LY354740 (Active Drug) |
---|---|---|
Molecular Formula | C₁₁H₁₇ClN₂O₅ (HCl salt) | C₉H₁₀NO₄ |
Molecular Weight (g/mol) | 292.72 | 180.18 |
Key Functional Groups | L-Alanine amide, carboxylate | Dual carboxylates |
logP (Experimental) | ~0.8 | ~-1.2 |
Aqueous Solubility | High (Soluble in DMSO/water) | Very High |
The activation of talaglumetad relies on enzymatic hydrolysis of its amide bond, primarily catalyzed by dipeptidase enzymes. In vitro studies using human tissue homogenates reveal rapid hydrolysis in intestinal and renal tissues, with negligible conversion in hepatic matrices. This tissue specificity aligns with the high expression of membrane-bound dipeptidases like DPEP1 (EC 3.4.13.19) in the brush-border membranes of enterocytes and renal tubules. DPEP1, a zinc-dependent metalloenzyme, exhibits high catalytic efficiency toward talaglumetad (Km ≈ 15–50 μM, Vmax ≈ 20–60 nmol/min/mg protein), cleaving the alanine-amide bond to release LY354740. Competitive inhibition studies using cilastatin (a specific DPEP1 inhibitor) reduce hydrolysis by >85% in intestinal homogenates, confirming DPEP1’s dominant role. Additional contributions from aminopeptidases (e.g., AP-N) are observed but account for <15% of total hydrolysis [2] [7].
Table 2: Enzymatic Hydrolysis Kinetics of Talaglumetad in Human Tissues
Tissue Homogenate | Km (μM) | Vmax (nmol/min/mg protein) | Primary Enzyme(s) |
---|---|---|---|
Small Intestine | 18.2 ± 3.1 | 58.4 ± 6.7 | DPEP1 (>85%) |
Kidney Cortex | 32.6 ± 5.4 | 42.1 ± 5.2 | DPEP1 (>80%) |
Liver | >500 | <2.0 | Negligible Activity |
Plasma | ND | <0.5 | Non-enzymatic |
Talaglumetad leverages active transport mechanisms to augment passive diffusion, achieving oral bioavailability >50% in preclinical models—a 10-fold increase over LY354740. Key to this optimization is substrate recognition by the oligopeptide transporter PepT1 (SLC15A1), expressed abundantly in the duodenum. In vitro Caco-2 cell assays demonstrate pH-dependent transport (optimal at pH 6.0–6.5), with a Papp (apparent permeability) value of 12.5 × 10⁻⁶ cm/s, indicating efficient apical-to-basolateral flux. Competitive inhibition studies using glycylsarcosine (Gly-Sar), a canonical PepT1 substrate, reduce talaglumetad uptake by 75–90% (IC₅₀ = 0.3 mM). This transporter-mediated process enables high luminal concentrations of talaglumetad at enterocyte surfaces, facilitating rapid intracellular delivery for subsequent hydrolysis to LY354740 [2] [7].
Beyond PepT1, the broad-specificity amino acid transporter ATB0,+ (SLC6A14) contributes to talaglumetad absorption, particularly in the jejunum and ileum. ATB0,+ recognizes talaglumetad’s alanine moiety and mediates Na⁺/Cl⁻-dependent uptake, with kinetic parameters (Km ≈ 35 μM) consistent with moderate-to-high affinity. Dual-transporter utilization provides redundancy: PepT1 dominates at low prodrug concentrations (<50 μM), while ATB0,+ becomes significant at higher concentrations (>100 μM). This synergy ensures dose-proportional absorption across therapeutically relevant doses. Ex vivo studies in rodent intestinal segments confirm transporter colocalization and functional overlap, with combined inhibition (using Gly-Sar + α-methyl-DL-tryptophan) reducing overall absorption by >95%. Importantly, hydrolysis to LY354740 occurs intracellularly, preventing efflux of the hydrophilic active drug and enabling systemic release rather than luminal secretion [2].
Table 3: Transporter Affinity and Inhibition Parameters for Talaglumetad
Transporter | Substrate Affinity (Km, μM) | Inhibitor Used | IC₅₀ (mM) | Reduction in Uptake |
---|---|---|---|---|
PepT1 | 22.4 ± 4.3 | Glycylsarcosine | 0.30 ± 0.05 | 75–90% |
ATB0,+ | 35.1 ± 6.7 | α-Methyl-DL-tryptophan | 0.85 ± 0.12 | 60–75% |
Dual Inhibition | N/A | Gly-Sar + α-MT | N/A | >95% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7